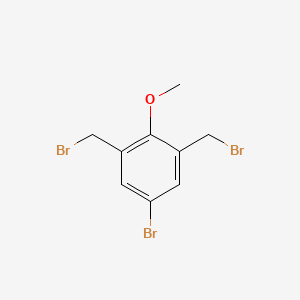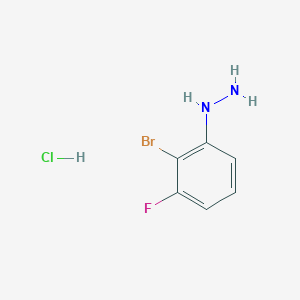![molecular formula C28H25FN4O3S B1650523 N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide CAS No. 1185125-51-2](/img/structure/B1650523.png)
N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves multiple steps, including the formation of the benzodioxole, fluorophenyl, and pyrido-thieno-diazepine moieties. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions.
Construction of Pyrido-Thieno-Diazepine Core: This complex structure is typically synthesized through multi-step reactions involving cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(1,3-benzodioxol-5-yl)ethyl)-5-(4-fluorophenyl)thieno(2,3-d)pyrimidin-4-amine
- N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide
- 5-({(4-chloro-3-nitrophenyl)sulfonylamino}methyl)-1,3-benzodioxole
Uniqueness
The uniqueness of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide lies in its complex structure, which combines multiple heterocyclic systems. This structural complexity may confer unique biological activities and properties that are not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
1185125-51-2 |
|---|---|
Molekularformel |
C28H25FN4O3S |
Molekulargewicht |
516.6 |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C28H25FN4O3S/c1-31-12-10-20-21-14-33(28(34)30-19-8-9-23-24(13-19)36-16-35-23)26(17-4-6-18(29)7-5-17)22-3-2-11-32(22)27(21)37-25(20)15-31/h2-9,11,13,26H,10,12,14-16H2,1H3,(H,30,34) |
InChI-Schlüssel |
APGQEDFOSKLZKD-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
Kanonische SMILES |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B1650441.png)
amine hydrochloride](/img/structure/B1650442.png)
![2-[(3-chlorophenyl)methylsulfonyl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B1650443.png)
![N-[4-({[1-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B1650449.png)


![2-[[2-Hydroxy-3-(thiophen-2-ylmethoxy)propyl]amino]-2-methylpropan-1-ol](/img/structure/B1650457.png)
![N-[4-(4-hydroxyphenyl)butan-2-yl]-2-piperidin-4-ylacetamide](/img/structure/B1650458.png)
![[4-(5-Methylpyrazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B1650459.png)
![5-(4-Methanesulfonylphenyl)-11-methyl-3-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650460.png)
![1-(tert-butoxy)-3-[{[5-(2,4-difluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}(isobutyl)amino]-2-propanol](/img/structure/B1650461.png)
![N-[1-propyl-2-(1-pyrrolidinylmethyl)-1H-1,3-benzimidazol-5-yl]-1-cyclohexanecarboxamide](/img/structure/B1650462.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1650463.png)
